Ammonium hexachlorotellurate(IV)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

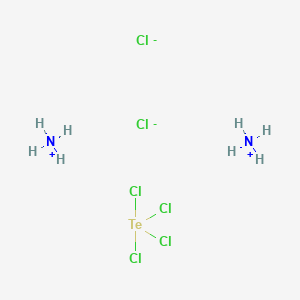

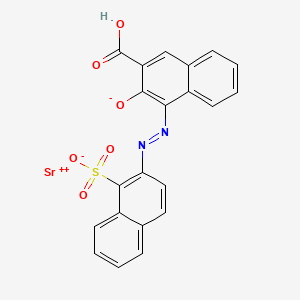

Ammonium hexachlorotellurate(IV) is an inorganic chemical compound with the chemical formula [NH4]2[TeCl6]. It forms yellow octahedral crystals about 0.1 mm in diameter and decomposes gradually in air . The compound contains the ammonium cations [NH4]+ and hexachlorotellurate (IV) anions [TeCl6]2− .

Molecular Structure Analysis

The molecular structure of Ammonium hexachlorotellurate(IV) consists of ammonium cations [NH4]+ and hexachlorotellurate (IV) anions [TeCl6]2− . The compound forms yellow octahedral crystals .Physical And Chemical Properties Analysis

Ammonium hexachlorotellurate(IV) forms yellow octahedral crystals about 0.1 mm in diameter . It decomposes gradually in air . The molar mass of the compound is 376.38 g·mol −1 .Aplicaciones Científicas De Investigación

Vibrational Spectroscopy : Berg, Poulsen, and Bjerrum (1977) studied the far-infrared and Raman spectra of hexachlorotellurate (IV) salts, including ammonium hexachlorotellurate, at low temperatures. They identified specific Raman active modes and discussed phase transitions similar to those in other salts (Berg, Poulsen, & Bjerrum, 1977).

Calorimetry and Phase Transitions : Kume et al. (1992) conducted calorimetric studies on ammonium hexachlorotellurate and its deuterated analogue at temperatures between 10 and 300 K. They observed phase transitions and suggested order-disorder mechanisms, highlighting an isotope effect in these transitions (Kume, Miyazaki, Matsuo, & Suga, 1992).

Mössbauer and TGA Studies : Clark et al. (1980) explored the decomposition behavior of ammonium hexachlorotellurate using thermogravimetric analysis (TGA) and Mössbauer spectroscopy. Their study provided insights into the stability and decomposition pathways of these compounds (Clark, McWhinnie, Mallaki, Dance, & Jones, 1980).

NMR Studies : Grabias and Piślewski (1998) measured the proton spin-lattice relaxation times in natural and partially deuterated ammonium hexachlorotellurate. Their findings contributed to understanding the behavior of ammonium ions in these compounds at various temperatures (Grabias & Piślewski, 1998).

Isotope Effects : A study by Kume et al. (1991) using heat capacity and neutron powder diffraction techniques provided detailed insights into the phase transition behavior of ammonium hexachlorotellurate, emphasizing the strong isotope effect observed in these materials (Kume, Miyazaki, Matsuo, Suga, David, & Ibberson, 1991).

Safety And Hazards

While specific safety and hazard information for Ammonium hexachlorotellurate(IV) was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Direcciones Futuras

One of the relevant papers retrieved mentions that the cubic tetramethylammonium hexachlorotellurate salt undergoes a phase transition of supposed first order at a temperature near 110 K, corresponding to transitions known in analogous uranium and tin compounds . This suggests potential future directions in studying phase transitions in similar compounds .

Propiedades

InChI |

InChI=1S/Cl4Te.2ClH.2H3N/c1-5(2,3)4;;;;/h;2*1H;2*1H3 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVTVUGZXAOGKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Te](Cl)(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H8N2Te |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ammonium hexachlorotellurate(IV) | |

CAS RN |

16893-14-4 |

Source

|

| Record name | Diammonium hexachlorotellurate(2-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

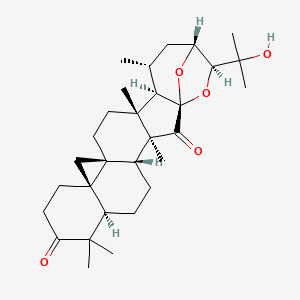

![(3S,10R,13S,14S)-10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dioxolan]-3-ol](/img/structure/B579332.png)

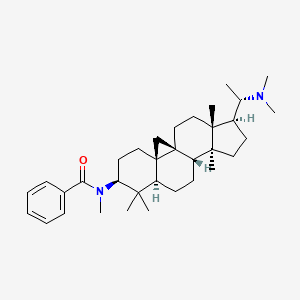

![2-(2-Chloro-ethoxy)-[1,3]dioxolane](/img/structure/B579345.png)